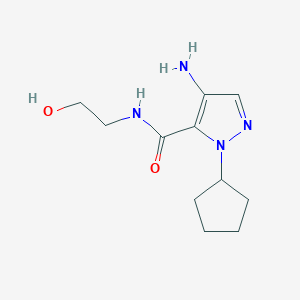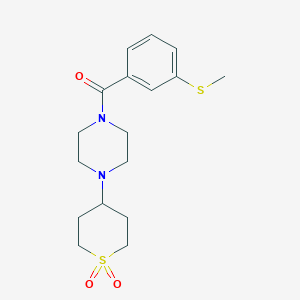
N-((5-cyclopropylpyridin-3-yl)methyl)-5-ethylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-cyclopropylpyridin-3-yl)methyl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H18N2O2S2 and its molecular weight is 322.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulfonamides in Pharmacological Research
Sulfonamides, including compounds structurally related to "N-((5-cyclopropylpyridin-3-yl)methyl)-5-ethylthiophene-2-sulfonamide," have been investigated for their diverse pharmacological properties. These compounds are crucial in developing drugs with antibacterial, anticancer, anti-inflammatory, and antiviral activities. Research has focused on their role as carbonic anhydrase inhibitors (CAIs) for managing conditions such as glaucoma and as potential antitumor agents targeting tumor-associated isoforms CA IX/XII. The exploration of novel sulfonamides aims to identify selective antiglaucoma drugs, antitumor agents, and diagnostic tools, underscoring the significance of this structural motif in future drug development (Carta, Scozzafava, & Supuran, 2012).
Environmental Impact and Analysis
The presence of sulfonamides in the environment, due to their extensive use in healthcare and veterinary medicine, poses potential hazards to human health. Studies have shown that sulfonamides in the biosphere, primarily from agricultural activities, can induce changes in microbial populations, potentially impacting human health on a global scale. Administrative measures have been deemed ineffective in reducing these risks, highlighting the need for continued research in this area (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Analytical Methodologies
The development of analytical methods for detecting sulfonamides has been a focus of research, given their widespread use and potential environmental and health impacts. Capillary electrophoresis (CE) has emerged as a promising technique for the analysis of sulfonamides, offering advantages in terms of speed, sensitivity, and cost-effectiveness. This approach supports the quality control of pharmaceutical formulations, food analysis, and the examination of sulfonamides in biological fluids, contributing to the theoretical understanding and practical applications of CE in pharmaceutical and food analyses (Hoff & Kist, 2009).
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-2-14-5-6-15(20-14)21(18,19)17-9-11-7-13(10-16-8-11)12-3-4-12/h5-8,10,12,17H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJUCVLUDHLBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole](/img/structure/B2966874.png)
![3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2966875.png)

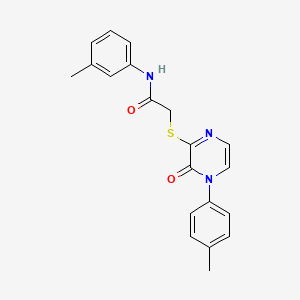
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B2966879.png)

![(1S,4S,E)-4,7,7-trimethyl-3-(2-phenylhydrazono)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2966882.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2966883.png)
![2-[(1-Methylsulfanylcyclopropyl)methyl-(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2966884.png)
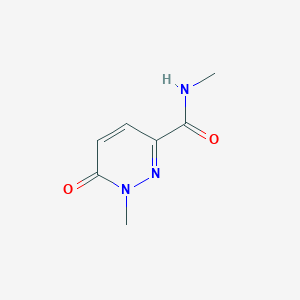
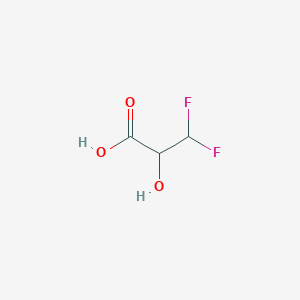
![4-tert-butyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2966888.png)
